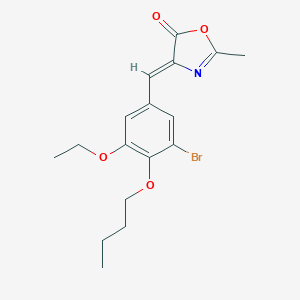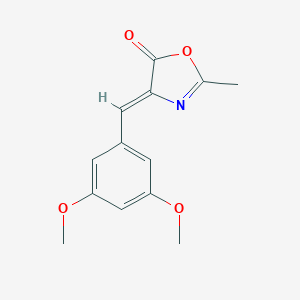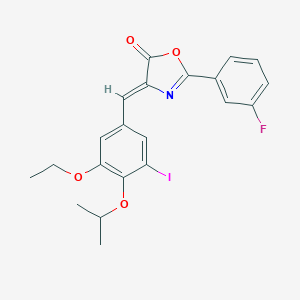![molecular formula C27H20Br2N4O2 B316257 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B316257.png)
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization: The intermediate formed is then subjected to cyclization reactions to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or amines.
科学研究应用
6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 6-Amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[2-(benzyloxy)-5-bromophenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-AMINO-4-[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]-3-METHYL-1-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of dibromophenyl and benzyloxy groups, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.
属性
分子式 |
C27H20Br2N4O2 |
|---|---|
分子量 |
592.3 g/mol |
IUPAC 名称 |
6-amino-4-(3,5-dibromo-4-phenylmethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H20Br2N4O2/c1-16-23-24(18-12-21(28)25(22(29)13-18)34-15-17-8-4-2-5-9-17)20(14-30)26(31)35-27(23)33(32-16)19-10-6-3-7-11-19/h2-13,24H,15,31H2,1H3 |
InChI 键 |
WMUVSAHFKGHRHE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C5=CC=CC=C5 |
规范 SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({2-[(4-Chlorobenzyl)oxy]-1-naphthyl}methyl)amino]phenol](/img/structure/B316174.png)
![4-({2-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B316176.png)
![4-({2-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B316177.png)
![methyl {2-bromo-6-ethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316182.png)
![methyl {2-chloro-6-ethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316183.png)
![methyl {2,6-diiodo-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316184.png)
![ethyl {2-bromo-6-ethoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316185.png)
![ethyl {2-chloro-6-methoxy-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316187.png)
![ethyl {2,6-diiodo-4-[(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316188.png)
![4-[3-ethoxy-5-iodo-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316189.png)
![4-[3-chloro-5-ethoxy-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316190.png)



